1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a propan-2-amine group attached to the pyrazole ring via a nitrogen atom. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with 1-chloropropan-2-amine. The reaction typically involves heating the reactants in the presence of a base such as triethylamine.
Reduction Reaction: Another method involves the reduction of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic conditions.
Reduction: NaBH4, H2, palladium catalyst.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: The compound is utilized in the manufacturing of agrochemicals and pharmaceutical intermediates.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The compound is also classified under storage class code 6.1C, which includes combustible, acute toxic category 3 compounds, or compounds which cause chronic effects .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The exact mode of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride is currently unknown due to the lack of specific studies
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, suggesting that this compound may also have diverse effects .
Comparison with Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-2-amine hydrochloride
1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-amine hydrochloride
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride
Uniqueness: 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propan-2-amine group. This structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-6(9)5-11-8(3)4-7(2)10-11;/h4,6H,5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMKEXVDJUERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-52-5 | |
Record name | 1H-Pyrazole-1-ethanamine, α,3,5-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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